Iodine-Enabled Cross-Coupling Reactivity
The 5-iodo substituent in 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine provides a superior leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient derivatization. This contrasts with the 5-chloro or 5-bromo analogs, which require harsher conditions and exhibit lower reaction yields due to the lower reactivity of the C-Cl and C-Br bonds in oxidative addition [1].
Chloro/Bromo: may require higher temperatures or specialized ligands.
| Evidence Dimension | Reactivity in cross-coupling reactions |
|---|---|
| Target Compound Data | Iodo substituent enables efficient oxidative addition with Pd(0) catalysts under mild conditions [1]. |
| Comparator Or Baseline | 5-Chloro or 5-bromo analogs typically require higher temperatures, stronger bases, or specialized ligands for comparable reactivity [1]. |
| Quantified Difference | Qualitative difference: The iodine atom is a better leaving group and facilitates oxidative addition more readily than chlorine or bromine, enabling a wider range of compatible reaction conditions and substrates [1]. |
| Conditions | In vitro chemical synthesis, e.g., Suzuki or Sonogashira coupling reactions [1]. |
Why This Matters
For researchers synthesizing derivative libraries, the iodine atom's reactivity directly translates to higher synthetic success rates, shorter reaction times, and broader substrate scope, saving significant time and resources.
- [1] Kuujia. Cas no 1392149-77-7 (5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine). Chemical Database Entry. Accessed 2026-04-17. View Source
